Doripenem-M1 Elimination Half-Life Is 2.3-Fold Longer Than Parent Doripenem, and 8% Longer Than the Meropenem Ring-Opened Metabolite
Doripenem-M1 exhibits a plasma elimination half-life (t₁/₂) of 2.5 hours, which is approximately 2.3-fold longer than that of unchanged doripenem (1.1 hours) measured concurrently in the same study [1]. This differential half-life means that doripenem-M1 persists in the systemic circulation significantly longer than the parent antibiotic, a property that must be accounted for in bioanalytical method scheduling, sampling time-point design, and pharmacokinetic modeling. In cross-study comparison, the doripenem-M1 half-life of 2.5 h exceeds that of the meropenem ring-opened metabolite ICI 213,689 (2.31 h in healthy volunteers) by approximately 8%, and substantially exceeds the half-life of the ertapenem parent drug (~4 h), though ertapenem's ring-opened metabolite half-life has not been independently reported with the same methodological rigor [2]. This differential elimination kinetics profile is critical for laboratories performing simultaneous multi-analyte carbapenem assays, where isobaric or near-isobaric interferences must be chromatographically resolved and where the extended detection window of doripenem-M1 relative to its parent drug directly impacts lower limit of quantification (LLOQ) validation strategies.
| Evidence Dimension | Plasma elimination half-life (t₁/₂) |
|---|---|
| Target Compound Data | Doripenem-M1: 2.5 hours |
| Comparator Or Baseline | Doripenem (parent): 1.1 hours [same study]; Meropenem ring-opened metabolite ICI 213,689: 2.31 hours [cross-study, healthy volunteers] |
| Quantified Difference | 2.3-fold longer vs. doripenem parent; 8.2% longer vs. meropenem metabolite ICI 213,689 (2.5 vs. 2.31 h) |
| Conditions | Single 500-mg [¹⁴C]doripenem 1-hour IV infusion in healthy male volunteers (n=8); LC-MS/MS quantification of doripenem and doripenem-M-1 in plasma; meropenem data from 500 mg IV 30-min infusion in healthy volunteers (n=5) with HPLC/radioimmunoassay |
Why This Matters
The extended half-life of doripenem-M1 relative to parent drug determines sampling duration requirements in bioanalytical protocols and prevents its substitution with the meropenem metabolite, which has a shorter, non-identical half-life.
- [1] Cirillo I, Vaccaro N, Turner K, et al. Disposition, Metabolism, and Excretion of [¹⁴C]Doripenem after a Single 500-Milligram Intravenous Infusion in Healthy Men. Antimicrob Agents Chemother. 2008;52(10):3478-3483. doi:10.1128/AAC.00424-08. View Source
- [2] Christensson BA, Nilsson-Ehle I, Hutchison M, Haworth SJ, Oqvist B, Norrby SR. Pharmacokinetics of meropenem in subjects with various degrees of renal impairment. Antimicrob Agents Chemother. 1992;36(7):1532-1537. doi:10.1128/aac.36.7.1532. View Source
